2-Acetyl-3-ethylpyrazine

描述

This compound has been reported in Teucrium leucocladum with data available.

Structure

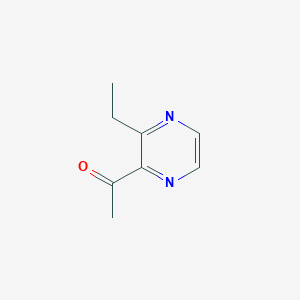

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-ethylpyrazin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-7-8(6(2)11)10-5-4-9-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJSYGVFDJEMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067736 |

Source

|

| Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a nutty, popcorn, potato chip, meaty odour |

Source

|

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.068-1.079 |

Source

|

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

32974-92-8 |

Source

|

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32974-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032974928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-ethyl-2-pyrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Ethylpyrazinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-ethylpyrazinyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ03N14XTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3-ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-3-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-acetyl-3-ethylpyrazine, a key flavor and fragrance compound with potential applications in various fields. This document details established synthetic methodologies, purification strategies, and in-depth characterization techniques.

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below, primarily derived from patented procedures. These methods offer different approaches, one proceeding through a brominated intermediate and the other involving direct oxidation.

Method 1: Synthesis via Bromination of 2,3-Diethylpyrazine

This method involves the initial bromination of the starting material, 2,3-diethylpyrazine, followed by a reaction to form the desired acetyl group.

Experimental Protocol:

-

Bromination: In a two-liter flask, combine 68.1 g (0.5 mol) of 2,3-diethylpyrazine, 89.0 g (0.5 mol) of N-bromosuccinimide, 1000 mL of carbon tetrachloride, and 1.0 g of benzoyl peroxide.

-

Stir the mixture and heat it to a reflux temperature of 75-80°C for 1.5 hours.

-

After the reaction, cool the flask and remove the solid byproducts by filtration.

-

Remove the carbon tetrachloride under vacuum to yield 2-(1-bromoethyl)-3-ethylpyrazine.

-

Acetyl Group Formation: In a separate one-liter reaction flask, dissolve 12.7 g of sodium in 500 mL of dry ethanol.

-

Further steps to convert the bromo-intermediate to the final product are implied in the patent but not explicitly detailed. This typically involves reaction with a suitable nucleophile to introduce the acetyl group, followed by work-up and purification.

-

Purification: The crude product is subjected to a multi-step purification process. This includes filtration to remove solids, concentration under vacuum, dissolution in diethyl ether, and subsequent filtration. The filtrate is again concentrated, combined with mineral oil, and strip-distilled at 58-72°C under 1.5 mm Hg. The resulting distillate is then redistilled to obtain pure this compound, which has a boiling point of 55°C at 1.2 mm Hg.[1]

Method 2: Synthesis via Oxidation of 2,3-Diethylpyrazine

This alternative route involves the direct oxidation of 2,3-diethylpyrazine using a peroxy acid.

Experimental Protocol:

-

N-Oxide Formation: Charge a 500 mL reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel with a solution of 27.6 g (0.2 M) of 2,3-diethylpyrazine in 100 mL of acetic acid.

-

Heat the flask contents to 75°C.

-

Add 38.0 g (0.2 M) of 40% peracetic acid dropwise over 20 minutes. The reaction mixture's color will change from amber to clear yellow.

-

Stir the reaction mixture at 70-80°C for an additional 60 minutes.

-

Recover the acetic acid under reduced pressure to obtain approximately 38.0 g of a yellow oil, which is the pyrazine N-oxide intermediate.

-

Rearrangement and Hydrolysis: Reflux the yellow oil with 100 mL of acetic anhydride. This step leads to the formation of 2-ethyl-3-(1-acetoxyethyl)pyrazine.

-

Add a solution of 11.8 g of the acetoxyethyl derivative in 75 mL of methanol dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature. The addition takes about ten minutes, and the temperature will rise to approximately 34°C.

-

Work-up and Purification: The aqueous phase is extracted four times with 50 mL portions of methylene chloride. The combined extracts are dried over magnesium sulfate, and the solvent is removed. The residue is then dissolved in 200 mL of hexane, and the hexane solution is washed five times with 10 mL portions of water. The washed hexane solution is dried over magnesium sulfate, and the hexane is stripped off to yield the crude product.[1] Infrared (IR) spectroscopy can be used to confirm the structure of the final product.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Nutty, popcorn, potato chip, meaty | [2] |

| Boiling Point | 220-221 °C at 760 mm Hg; 54-56 °C at 1 mmHg | [2][3] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.515 | [3] |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR | ¹³C NMR |

| Expected chemical shifts and coupling patterns for the ethyl and acetyl protons, as well as the pyrazine ring protons. | Expected chemical shifts for the carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the ethyl and acetyl groups. |

| Specific peak assignments can be found in spectral databases.[2][4] | Specific peak assignments can be found in spectral databases.[2][4] |

IR spectroscopy is used to identify the functional groups present in the molecule. The structure of this compound can be confirmed by IR spectroscopy.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1700 |

| C=N (pyrazine ring) | ~1580-1620 |

| C-H (aromatic/aliphatic) | ~2850-3100 |

Specific spectral data is available in the NIST/EPA Gas-Phase Infrared Database.[5][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | Key Fragments (m/z) |

| Electron Ionization (EI) | Molecular Ion (M⁺): 150Base Peak: 135 (loss of CH₃)Other significant peaks: 149 |

Detailed mass spectral data can be found in the NIST Mass Spectrometry Data Center.[2]

Chromatographic Data

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for its identification in complex mixtures.

| Technique | Retention Index (Kovats) |

| GC on a standard non-polar column | 1135, 1138, 1142, 1148.7 |

| GC on a semi-standard non-polar column | 1158, 1167, 1168, 1170, 1172 |

| GC on a standard polar column | 1617 |

Retention indices can vary depending on the specific column and conditions used.[2][5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Synthesis of this compound via Bromination.

Caption: Synthesis of this compound via Oxidation.

Caption: Characterization workflow for this compound.

References

- 1. US3711482A - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 2. This compound | C8H10N2O | CID 61918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-乙酰基-3-乙基吡嗪 98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2-Acetyl-3-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a heterocyclic aromatic organic compound that is a notable component of the flavor and aroma profile of numerous foods, including baked goods, coffee, and cocoa.[1] Its characteristic nutty, popcorn-like, and roasted aroma makes it a significant compound in the food and fragrance industries.[1][2][3] While primarily recognized for its organoleptic properties, understanding its chemical characteristics is crucial for its application and for the exploration of other potential biological activities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its chemical structure consists of a pyrazine ring substituted with an acetyl group and an ethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-ethylpyrazin-2-yl)ethan-1-one | [2] |

| CAS Number | 32974-92-8 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Nutty, popcorn, potato chip, meaty | [1][2] |

| Boiling Point | 220-221 °C at 760 mmHg 54-56 °C at 1 mmHg | [2][3] |

| Density | 1.068-1.079 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.509-1.520 at 20 °C | [2][3] |

| Solubility | Soluble in water, organic solvents, and oils. Miscible in ethanol. | [2] |

| Flash Point | 87 °C (closed cup) | [3][4] |

| LogP (o/w) | 0.026 (estimated) | [1] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed in the literature, starting from 2,3-diethylpyrazine.[5]

Method 1: Synthesis via Bromination and Oxidation [5]

-

Bromination:

-

A two-liter flask is charged with 68.1 g (0.5 mol) of 2,3-diethylpyrazine, 89.0 g (0.5 mol) of N-bromosuccinimide, 1000 mL of carbon tetrachloride, and 1.0 g of benzoyl peroxide.

-

The mixture is stirred and heated to reflux (75-80 °C) for 1.5 hours.

-

After cooling, the solid succinimide is removed by filtration.

-

The carbon tetrachloride is removed under vacuum to yield 2-(1-bromoethyl)-3-ethylpyrazine.

-

-

Oxidation:

-

In a separate one-liter reaction flask, 12.7 g of sodium is dissolved in 500 mL of dry ethanol.

-

To this solution, 62.3 g of 2-nitropropane is added, forming a thick white semi-solid, which is stirred for 30 minutes.

-

The previously prepared 2-(1-bromoethyl)-3-ethylpyrazine is then added to this mixture.

-

The reaction mass is stirred and heated to reflux for 2 hours.

-

The mixture is cooled, and the solids are removed by filtration.

-

The filtrate is concentrated under vacuum, and the concentrate is dissolved in diethyl ether.

-

The ether solution is filtered, and the solvent is removed under vacuum.

-

The resulting concentrate is combined with 25 g of mineral oil and strip-distilled to obtain a fraction boiling at 58-72 °C under 1.5 mm Hg.

-

This fraction is then redistilled to yield purified this compound (boiling at 55 °C under 1.2 mm Hg).

-

Method 2: Synthesis via Peracetic Acid Oxidation [5]

-

N-Oxide Formation:

-

A solution of 27.6 g (0.2 mol) of 2,3-diethylpyrazine in 100 mL of acetic acid is heated to 75 °C in a 500 mL reaction flask.

-

38.0 g (0.2 mol) of 40% peracetic acid is added dropwise over 20 minutes.

-

The reaction mixture is stirred at 70-80 °C for an additional 60 minutes.

-

The acetic acid is then removed under reduced pressure.

-

-

Rearrangement and Hydrolysis:

-

The resulting yellow oil is refluxed with 100 mL of acetic anhydride for 2 hours.

-

Excess acetic anhydride is recovered under vacuum.

-

The residue is treated with ether to yield 2-ethyl-3-(1-acetoxyethyl)pyrazine.

-

A solution of 11.8 g of this acetoxyethyl derivative in 75 mL of methanol is added dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature.

-

The solution is stirred at room temperature for two hours.

-

-

Oxidation of the Alcohol:

-

Methanol is stripped from the mixture under reduced pressure, and the aqueous phase is extracted with chloroform.

-

The combined chloroform extracts are dried, and the solvent is evaporated to yield 2-ethyl-3-(1-hydroxyethyl)pyrazine.

-

A mixture of 2.28 g (0.015 mol) of the alcohol, 27 mL of dimethyl sulfoxide, and 18 mL of acetic anhydride is allowed to stand at room temperature for 24 hours.

-

The mixture is poured into 150 mL of water and brought to a pH of 11-12 with 10% aqueous potassium hydroxide.

-

-

Purification:

-

The aqueous phase is extracted with methylene chloride.

-

The combined extracts are dried, and the solvent is removed.

-

The residue is dissolved in hexane, washed with water, dried, and the hexane is stripped off to obtain the crude product.

-

Purification is achieved by fractional distillation under vacuum.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify this compound from a mixture and confirm its molecular weight and fragmentation pattern.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase to 250-280 °C at a rate of 5-10 °C/min.

-

Final hold: 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

The expected mass spectrum will show a molecular ion peak at m/z 150 and characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 300-500 MHz NMR spectrometer.

-

¹H NMR: Expected signals include a triplet and quartet for the ethyl group, a singlet for the acetyl methyl group, and two doublets for the pyrazine ring protons.

-

¹³C NMR: Expected signals will correspond to the eight unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions: Characteristic peaks for C=O stretching (ketone), C-H stretching (aromatic and aliphatic), C=N stretching (pyrazine ring), and C=C stretching (aromatic ring).

Biological Context and Applications

This compound is classified as a flavoring agent and is generally recognized as safe (GRAS) for its intended use in food.[2] It has been approved by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] Its primary application lies in the food and beverage industry to impart or enhance nutty, roasted, and savory flavors.[1][3]

As of the current body of scientific literature, this compound has not been implicated in specific signaling pathways relevant to drug development. Its biological effects appear to be primarily related to its interaction with olfactory and gustatory receptors, contributing to the sensory perception of food. There is no significant evidence to suggest that it acts as a modulator of common drug targets or signaling cascades. Therefore, for professionals in drug development, its relevance may be more as an excipient in oral formulations, where it could contribute to the palatability of a product, rather than as an active pharmaceutical ingredient.

Visualizations

Caption: Workflow for the synthesis of this compound via bromination and oxidation.

Caption: General workflow for the analytical characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. US3711482A - this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 3. This compound | C8H10N2O | CID 61918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Showing Compound this compound (FDB000499) - FooDB [foodb.ca]

The Ubiquitous Presence of 2-Acetyl-3-ethylpyrazine in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-Acetyl-3-ethylpyrazine, a significant flavor compound, in various food products. This document provides a comprehensive overview of its presence, formation pathways, and the analytical methodologies used for its quantification, tailored for professionals in research and development.

Natural Occurrence and Concentration

This compound is a volatile heterocyclic organic compound that contributes to the characteristic nutty, roasted, and popcorn-like aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Microbial activity can also contribute to its presence in fermented products.

While the qualitative presence of this compound is well-documented in a variety of foodstuffs, comprehensive quantitative data remains somewhat sparse in publicly available literature. However, data for structurally similar and co-occurring pyrazines in products like cocoa and chocolate provide valuable context for its likely concentration ranges.

Table 1: Quantitative Data for Pyrazines in Chocolate Products

| Pyrazine Compound | Food Product | Concentration Range (mg/kg) | Reference |

| 2,6-Dimethyl-3-ethylpyrazine | Dark Chocolate (Single-origin & Blends) | 0.98 - 6.77 | [1](1) |

| Tetramethylpyrazine | Dark Chocolate (Single-origin & Blends) | 60.31 - 285.74 | [1](1) |

| Trimethylpyrazine | Dark Chocolate (Single-origin & Blends) | 15.01 - 81.39 | [1](1) |

| 2,5-Dimethylpyrazine | Dark Chocolate (Single-origin & Blends) | 1.99 - 10.18 | [1](1) |

| 2,3-Dimethylpyrazine | Dark Chocolate (Single-origin & Blends) | 2.74 - 15.11 | [1](1) |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine. Subsequent rearrangements, dehydrations, and fragmentations produce a variety of reactive intermediates, including α-dicarbonyls and α-aminoketones, which are key precursors to pyrazines.

In addition to the Maillard reaction, certain microorganisms, particularly species of Bacillus, are capable of synthesizing pyrazines during fermentation processes.[2] This biosynthesis often involves amino acid metabolism, where enzymes like L-threonine-3-dehydrogenase can initiate a cascade of reactions leading to pyrazine formation.[2]

Below is a generalized diagram illustrating the Maillard reaction pathway leading to the formation of alkylpyrazines.

Experimental Protocols

The quantification of this compound and other volatile pyrazines in complex food matrices typically involves gas chromatography-mass spectrometry (GC-MS) coupled with a prior extraction and concentration step. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that is highly effective for this purpose.

General Protocol for HS-SPME-GC-MS Analysis of Pyrazines in Food

This protocol provides a general framework for the analysis of pyrazines. Specific parameters may require optimization based on the food matrix and the target analytes.

1. Sample Preparation:

-

Solid samples (e.g., cocoa, coffee beans, bread) are typically ground into a fine powder to increase surface area.

-

A known amount of the homogenized sample (e.g., 1-5 g) is weighed into a headspace vial (e.g., 20 mL).

-

An internal standard solution (e.g., a deuterated pyrazine analog in a suitable solvent) is added for accurate quantification.

-

For some matrices, the addition of a saturated salt solution may be beneficial to increase the volatility of the analytes.

2. HS-SPME Procedure:

-

The vial is sealed with a PTFE/silicone septum.

-

The sample is equilibrated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 min) with agitation to promote the release of volatile compounds into the headspace.[3]

-

The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a set extraction time (e.g., 20-60 min) at a controlled temperature to adsorb the analytes.[4][5]

3. GC-MS Analysis:

-

After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph.

-

The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

Gas Chromatograph (GC) Conditions (Example):

-

Injector Temperature: 250-270°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific pyrazines or full scan mode for qualitative analysis.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Data Analysis:

-

Identification of this compound is based on its retention time and the comparison of its mass spectrum with that of a reference standard or a spectral library.

-

Quantification is performed by creating a calibration curve using standard solutions of this compound and the internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of pyrazines in a food sample.

Conclusion

This compound is a key contributor to the desirable roasted and nutty flavors in a wide array of food products. Its formation is intricately linked to thermal processing through the Maillard reaction and, to a lesser extent, microbial metabolism. While its presence is widespread, further research is needed to establish a more comprehensive quantitative database of its concentration across different food categories. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important flavor compound, which is essential for quality control, product development, and safety assessment in the food and related industries.

References

- 1. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) [agris.fao.org]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathways of key pyrazine derivatives, including the fragrant compound 2-acetyl-1-pyrroline, the flavor-active 2,5-dimethylpyrazine, and the bioactive tetramethylpyrazine. This document details the enzymatic and non-enzymatic reactions, precursor molecules, and regulatory aspects of these pathways. Quantitative data on yields, detailed experimental protocols, and visual diagrams of the biosynthetic routes are presented to support research and development in the fields of food science, biotechnology, and pharmaceuticals.

Biosynthesis of 2-Acetyl-1-pyrroline (2-AP)

2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of fragrant rice varieties like Basmati and Jasmine, as well as other foods.[1][2] Its biosynthesis primarily involves precursors from proline metabolism and can occur through both enzymatic and non-enzymatic routes.

The formation of 2-AP is intricately linked to the activity of the enzyme betaine aldehyde dehydrogenase 2 (BADH2). In non-fragrant rice, a functional BADH2 enzyme converts γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). However, in fragrant rice varieties, a mutation in the BADH2 gene leads to a non-functional enzyme.[1] This results in the accumulation of GABald, which exists in equilibrium with its cyclic form, Δ¹-pyrroline. This accumulated Δ¹-pyrroline can then react non-enzymatically with methylglyoxal to form 2-AP.[1]

The precursors for Δ¹-pyrroline, proline and ornithine, are converted to Δ¹-pyrroline-5-carboxylate (P5C) through the action of proline dehydrogenase (PDH) and ornithine aminotransferase (OAT), respectively. P5C is then decarboxylated to form Δ¹-pyrroline.

Signaling Pathway for 2-Acetyl-1-pyrroline Biosynthesis

The biosynthesis of 2-AP is largely dependent on the accumulation of its precursor, Δ¹-pyrroline. This accumulation is a direct consequence of a loss-of-function mutation in the BADH2 gene, which prevents the conversion of γ-aminobutyraldehyde (GABald) to GABA.

Quantitative Data: 2-AP Content in Rice Varieties

The concentration of 2-AP can vary significantly among different rice cultivars and is influenced by environmental conditions.

| Rice Cultivar | Condition | 2-AP Content (µg/kg) | Reference |

| Dangor Joha | - | 78.67 | [3] |

| Kolakunkuni Joha | - | 64.62 | [3] |

| Joha Bora | - | 52.72 | [3] |

| Ranikajol Joha | - | 14.47 | [3] |

| Pusa 1652 (Improved Kala Namak) | Raw | ~120 | [1] |

| Kala Namak-2 | Raw | ~60 | [1] |

| Pusa Basmati-1 | Raw | ~30 | [1] |

| KDML 105 | Greenhouse, Clay Loam | 3.08 - 16.39 | [4] |

| PTT 1 | Greenhouse, Clay Loam | 2.24 - 9.20 | [4] |

| KDML 105 | Open Air, Clay Loam | 4.76 - 21.52 | [4] |

| PTT 1 | Open Air, Clay Loam | 2.89 - 12.36 | [4] |

Experimental Protocol: Quantification of 2-AP in Rice by HS-SPME-GC-MS

This protocol outlines a common method for the extraction and quantification of 2-AP from rice samples.

1. Sample Preparation:

-

Mill rice grains into a fine powder. For cooked rice analysis, place a known weight of rice grains in a headspace vial with a specific amount of water (e.g., 1g rice with 0.25 mL water).[1]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a precise amount of the rice sample (e.g., 1 g) into a 20 mL headspace vial.

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-40 minutes) to allow volatile compounds to equilibrate in the headspace.[1][5]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.[2][5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the trapped analytes from the SPME fiber by inserting it into the hot injection port of the GC.

-

GC Column: Use a suitable capillary column (e.g., DB-WAX).[1]

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).[1]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Operate in electron ionization (EI) mode and scan a specific mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

4. Quantification:

-

Prepare a calibration curve using standard solutions of 2-AP. An internal standard, such as 2,4,6-trimethylpyridine (TMP), can be used to improve accuracy.[6]

Biosynthesis of 2,5-Dimethylpyrazine (2,5-DMP)

2,5-Dimethylpyrazine is a significant flavor compound found in many fermented and roasted foods. Its biosynthesis in microorganisms like Bacillus subtilis primarily utilizes L-threonine as a precursor. The pathway involves both enzymatic and non-enzymatic steps.

The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone can then undergo a non-enzymatic condensation and oxidation to form 2,5-dimethylpyrazine.

Signaling Pathway for 2,5-Dimethylpyrazine Biosynthesis

The production of 2,5-DMP from L-threonine is a relatively straightforward pathway initiated by the enzymatic action of L-threonine-3-dehydrogenase.

Quantitative Data: 2,5-DMP Production in Microorganisms

| Microorganism | Substrate | Yield (mg/L) | Reference |

| Bacillus subtilis BcP21 | L-threonine & Acetoin | 4.5 | [5] |

| Recombinant E. coli | L-threonine | 2009.31 | [7] |

| Recombinant E. coli | L-threonine | 2897.30 | [8] |

| Bacillus subtilis 168 | L-threonine | ~29 (0.27 mM) | [9] |

Experimental Protocol: Heterologous Expression of L-threonine-3-dehydrogenase (TDH) in E. coli

This protocol provides a general workflow for the cloning and expression of a bacterial TDH gene in E. coli.

1. Gene Amplification and Cloning:

-

Amplify the TDH gene from the genomic DNA of the source organism (e.g., Bacillus subtilis) using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.

2. Protein Expression:

-

Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.

-

Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate to separate the soluble fraction (containing the protein) from the insoluble debris.

-

If the protein is His-tagged, purify the soluble protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Elute the purified protein and analyze its purity by SDS-PAGE.

4. Enzyme Activity Assay:

-

The activity of TDH can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

-

The reaction mixture typically contains a buffer (e.g., Tris-HCl, pH 8.0-9.0), NAD⁺, L-threonine, and the purified enzyme.[10]

Biosynthesis of Tetramethylpyrazine (TMP)

Tetramethylpyrazine (TMP), also known as ligustrazine, is a bioactive compound found in fermented foods and medicinal plants. In bacteria such as Bacillus subtilis, its biosynthesis starts from pyruvate, a central metabolite from glycolysis.

Two molecules of pyruvate are condensed by α-acetolactate synthase to form α-acetolactate, which is then decarboxylated by α-acetolactate decarboxylase to produce acetoin. Two molecules of acetoin, in the presence of an amino group donor (e.g., ammonia), undergo a series of condensation and oxidation reactions to form tetramethylpyrazine.

Signaling Pathway for Tetramethylpyrazine Biosynthesis

The biosynthesis of tetramethylpyrazine from pyruvate involves a two-step enzymatic conversion to acetoin, followed by non-enzymatic reactions.

Quantitative Data: Tetramethylpyrazine Production in Bacillus subtilis

| Strain | Fermentation Condition | TMP Yield (g/L) | Reference |

| B. subtilis CCTCC M 208157 | pH-shifted batch | 7.43 | [2] |

| B. subtilis CCTCC M 208157 | Fed-batch with DAP | 7.46 (flask), 7.34 (fermenter) | [11] |

| B. subtilis BS2 (bdhA knockout) | Microaerobic flask | 27.8 | [6] |

| B. subtilis BS2 (bdhA knockout) + 3 g/L 2,3-BD | Microaerobic flask | 29.7 | [6] |

| Engineered B. subtilis BS-ppb11 | Staged batch replenishment | 34.8 | [12] |

| Bacillus sp. TTMP20 | Optimized molasses and soybean meal | 1.329 | [13] |

Experimental Protocol: Optimization of Tetramethylpyrazine Production

Optimizing fermentation parameters is crucial for maximizing TMP production.

1. Strain and Media:

-

Use a high-yielding strain, such as a genetically engineered Bacillus subtilis.

-

Prepare a suitable fermentation medium containing a carbon source (e.g., glucose, molasses), a nitrogen source (e.g., soybean meal, yeast extract), and phosphate.

2. Fermentation Conditions:

-

pH: Control the pH of the culture. A two-stage pH control strategy, where the pH is initially maintained at a level optimal for cell growth and precursor accumulation (e.g., pH 5.5) and then shifted to a pH optimal for TMP formation (e.g., pH 7.0), can significantly enhance yield.[2]

-

Temperature: Maintain an optimal temperature for bacterial growth and enzyme activity (e.g., 37-40°C).[12]

-

Aeration: Provide adequate aeration, as oxygen levels can influence metabolic fluxes.

-

Feeding Strategy: Implement a fed-batch strategy with the addition of precursors or stimulating agents like diammonium phosphate (DAP) to improve TMP production.[11]

3. Analysis of TMP:

-

At regular intervals, withdraw samples from the fermenter.

-

Extract pyrazines from the culture broth using methods like liquid-liquid extraction or solid-phase microextraction (SPME).

-

Quantify the concentration of TMP using GC-MS, as described in the protocol for 2-AP.

Conclusion

The biosynthesis of pyrazine derivatives is a complex process involving a variety of enzymatic and non-enzymatic reactions. Understanding these pathways is crucial for the targeted production of these valuable compounds for the food, fragrance, and pharmaceutical industries. This guide provides a foundational understanding of the biosynthesis of 2-acetyl-1-pyrroline, 2,5-dimethylpyrazine, and tetramethylpyrazine, along with practical experimental protocols and quantitative data to aid researchers in this field. Further research into the regulatory networks governing these pathways and the kinetic properties of the involved enzymes will pave the way for more efficient and controlled biotechnological production of these important molecules.

References

- 1. cropj.com [cropj.com]

- 2. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetolactate Synthase from Bacillus subtilis Serves as a 2-Ketoisovalerate Decarboxylase for Isobutanol Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradative acetolactate synthase of Bacillus subtilis: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. High level expression of L-threonine dehydrogenase from Escherichia coli and analysis of its enzymatic properties [spkx.net.cn]

- 11. Regulation of the Bacillus subtilis alsS, alsD, and alsR genes involved in post-exponential-phase production of acetoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Sensory Landscape of 2-Acetyl-3-ethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory analysis of 2-Acetyl-3-ethylpyrazine, a key aroma compound found in a variety of food products. This document details its distinct sensory profile, quantitative sensory thresholds, and the experimental protocols utilized for its evaluation, offering valuable insights for professionals in research, new product development, and quality control.

Sensory Profile of this compound

This compound is a potent aroma compound characterized by a complex and multifaceted sensory profile. It is most frequently described as having nutty, earthy, and roasted notes.[1] Depending on its concentration and the medium in which it is evaluated, it can also evoke specific aromas such as raw potato, popcorn, cocoa, and musty or woody undertones .[1][2] Its unique combination of roasted and popcorn-like characteristics makes it a significant contributor to the flavor profile of many thermally processed foods.[3] The flavor profile is similarly described as musty, nutty, and cocoa-like, with vegetative nuances of potato and beans at certain concentrations.

Quantitative Sensory Data

The sensory impact of this compound is defined by its low odor and taste thresholds, meaning it can be detected by the human senses at very low concentrations. The following tables summarize the available quantitative data on its sensory thresholds.

Table 1: Odor Threshold of this compound

| Medium | Threshold Concentration | Method |

| 95% Ethanol | ~0.00001% | Blotter Strip Evaluation[2] |

| Propylene Glycol | 1.00% | Not specified[4] |

Table 2: Taste Perception of this compound

| Medium | Concentration | Flavor Description |

| Sugar Water | 0.2 ppm | Potato note dominating over nut[2] |

| Salt Water | 0.2 ppm | Raw potato note dominating[2] |

| Not Specified | 2.00 ppm | Musty, nutty, cocoa and peanut, with a vegetative, potato and bean nuance[4] |

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound typically employs a combination of instrumental and human sensory techniques to identify and quantify its contribution to the overall aroma and flavor of a product.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[5][6] The sample extract is injected into a gas chromatograph (GC) which separates the volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[5]

Typical GC-O Protocol:

-

Sample Preparation: Volatile compounds containing this compound are extracted from the food matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). The choice of method is critical to avoid the loss of volatile compounds or the formation of artifacts.[5]

-

Gas Chromatographic Separation: The extract is injected into a GC equipped with a suitable capillary column (e.g., non-polar or polar columns depending on the target analytes). The oven temperature is programmed to separate the compounds based on their boiling points and chemical properties.

-

Olfactometric Detection: A trained panelist sniffs the GC effluent at a heated sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma. Common methods for quantifying odor activity include:

-

Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.

-

Dilution to Threshold: The sample is serially diluted and analyzed by GC-O until no odor can be detected. This method helps to determine the odor activity value (OAV) of a compound.

-

Direct Intensity: Panelists rate the intensity of the perceived odor on a predefined scale.

-

-

Compound Identification: Simultaneously, the compounds are identified using a mass spectrometer (MS) or by comparing their retention indices with those of authentic standards.

Sensory Panel Evaluation

Sensory panels composed of trained assessors are essential for determining odor and taste thresholds and for descriptive analysis.

Protocol for Odor/Taste Threshold Determination (e.g., 3-Alternative Forced Choice - 3-AFC):

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and describe the specific aroma and taste of this compound.

-

Sample Preparation: A series of solutions of this compound are prepared in a specific medium (e.g., deodorized water, oil, or a dilute alcohol solution) at decreasing concentrations.

-

Testing Procedure: In a 3-AFC test, each panelist is presented with three samples, two of which are blanks (the medium alone) and one contains the pyrazine at a specific concentration. The panelist's task is to identify the sample that is different.

-

Threshold Calculation: The threshold is defined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the odd sample.

Visualization of Sensory Analysis Workflow

The following diagram illustrates the general workflow for the sensory analysis of a volatile compound like this compound using Gas Chromatography-Olfactometry.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Threshold Determination of 2-Acetyl-3-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific understanding behind the determination of the olfactory threshold for the potent aroma compound, 2-Acetyl-3-ethylpyrazine. This pyrazine derivative is a key contributor to the characteristic nutty, roasted, and potato-like aromas in a variety of food products and is of significant interest to the flavor, fragrance, and pharmaceutical industries.

Quantitative Data on Olfactory Threshold

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound, a precise, universally agreed-upon threshold value is not extensively documented in publicly available literature. However, existing data provides an approximate range and highlights the compound's high odor potency.

| Matrix | Concentration | Description | Source |

| Ethanol (percent solution) | 0.00001% | Described as being "about the threshold level" for its characteristic raw potato odor. | --INVALID-LINK-- |

| Salt Water | 0.2 ppm | Exhibits a dominating raw potato note. | --INVALID-LINK-- |

| Sugar Water | 0.2 ppm | Possesses a potato note that dominates over a nutty character. | --INVALID-LINK-- |

It is important to note that the perception of this compound's aroma can be described as nutty, earthy, with notes of potato chip, popcorn, and even meaty nuances[1].

Experimental Protocols for Olfactory Threshold Determination

The determination of an olfactory threshold is a complex process that can be approached through sensory analysis, instrumental analysis, or a combination of both.

The 3-Alternative Forced-Choice (3-AFC) method is a standardized and widely used protocol for determining detection thresholds, as detailed in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits[2][3][4].

Principle: In a 3-AFC test, a panelist is presented with three samples, two of which are blanks (the medium without the odorant) and one of which contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different from the other two. The test is typically conducted with an ascending concentration series. The group's threshold is statistically determined from the concentration at which a significant portion of the panel can reliably detect the odorant.

Detailed Methodology:

-

Panelist Selection and Training:

-

Select a panel of 15-30 individuals who are non-smokers and free from any conditions that might affect their sense of smell.

-

Screen panelists for their ability to detect a range of standard odorants to ensure normal olfactory acuity.

-

Train the selected panelists on the 3-AFC procedure, ensuring they understand the task and are familiar with the sensory environment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deodorized water, ethanol, or a specific food matrix).

-

Create a series of dilutions from the stock solution, typically in geometric steps (e.g., a factor of 2 or 3). The concentration range should span from well below the expected threshold to a level that is easily detectable.

-

For each concentration step, prepare three sniffing vessels (e.g., amber glass bottles with Teflon-lined caps). Two will contain the blank medium, and one will contain the diluted this compound solution. The presentation of the odd sample should be randomized.

-

-

Test Execution:

-

Present the samples to the panelists in a controlled environment with neutral airflow and free of extraneous odors.

-

Instruct panelists to sniff each of the three samples and identify the one that smells different.

-

Begin with the lowest concentration and proceed to higher concentrations.

-

Record the responses of each panelist for each concentration step.

-

-

Data Analysis:

-

The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications.

-

The group threshold is calculated as the geometric mean of the individual thresholds. Statistical methods, such as Probit or Logit analysis, can also be used to determine the concentration at which 50% of the panel can detect the compound.

-

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is particularly useful for identifying the most potent odor-active compounds in a complex mixture.

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with a stationary phase. The effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Extract the volatile compounds from the sample matrix using a suitable technique such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the volatility of the target analyte.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or DB-Wax) is typically used for flavor and fragrance analysis.

-

Injector: Operate in splitless or split mode, depending on the concentration of the analyte.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of the volatile compounds. A typical program might start at 40°C and increase to 250°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Olfactometry (O) Detection:

-

The GC effluent is split between the detector and the sniffing port. A common split ratio is 1:1.

-

The transfer line to the sniffing port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the sniffing port to prevent drying of the nasal passages of the analyst.

-

A trained analyst (or a panel of analysts in separate runs) sniffs the effluent and records the retention time, odor description, and intensity of each detected odor.

-

-

Aroma Extract Dilution Analysis (AEDA):

-

To determine the relative odor potency of the compounds, AEDA is performed. The sample extract is serially diluted (e.g., by a factor of 2 or 3), and each dilution is analyzed by GC-O.

-

The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

-

By identifying the compound corresponding to the retention time of the detected odor (using a coupled mass spectrometer or by running standards), the most significant aroma contributors can be identified.

-

Signaling Pathway of Pyrazine Olfaction

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Pyrazines, including this compound, are detected through a G-protein coupled receptor (GPCR) signaling cascade.

Recent research has identified specific olfactory receptors that are tuned to detect pyrazines. The human olfactory receptor OR5K1 has been shown to be a specialized receptor for detecting pyrazine-based key food odors and semiochemicals. Another receptor, OR2AG1 , has also been found to be triggered by members of the pyrazine family.

The binding of a pyrazine molecule to its cognate olfactory receptor initiates a well-characterized signaling pathway:

References

Spectroscopic Profile of 2-Acetyl-3-ethylpyrazine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-3-ethylpyrazine, a key aroma compound found in a variety of food products. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and analytical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.58 | d | 2.5 | H-5 |

| 8.45 | d | 2.5 | H-6 |

| 3.00 | q | 7.5 | -CH₂-CH₃ |

| 2.70 | s | - | -C(O)CH₃ |

| 1.35 | t | 7.5 | -CH₂-CH₃ |

Solvent: CDCl₃. Data sourced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O |

| 156.0 | C-3 |

| 151.8 | C-2 |

| 143.8 | C-6 |

| 141.5 | C-5 |

| 26.5 | -CH₂-CH₃ |

| 25.8 | -C(O)CH₃ |

| 12.0 | -CH₂-CH₃ |

Solvent: CDCl₃. Data sourced from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 45 | [M]⁺ |

| 135 | 100 | [M-CH₃]⁺ |

| 122 | 20 | [M-C₂H₄]⁺ |

| 107 | 35 | [M-CH₃CO]⁺ |

| 79 | 15 | [C₄H₃N₂]⁺ |

| 53 | 10 | [C₃H₃N]⁺ |

Ionization method: Electron Ionization (EI). Data sourced from NIST and PubChem databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (acetyl ketone) |

| 1550 | Medium | C=N stretch (pyrazine ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1170 | Medium | C-C stretch |

| 1020 | Medium | Ring vibration |

Sample state: Gas phase. Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazine derivatives like this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ether) is injected into the GC. The compound is separated from other components on a capillary column (e.g., a non-polar DB-5 or similar) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Infrared Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For gas-phase measurements, a small amount of the sample is vaporized into a gas cell. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The background spectrum of the empty cell or ATR crystal is subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Acetyl-3-ethylpyrazine in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-acetyl-3-ethylpyrazine, a significant flavor compound, through the Maillard reaction. While direct and extensive research on the specific formation of this molecule is limited, this document synthesizes established principles of Maillard chemistry and findings on structurally analogous pyrazines to provide a comprehensive overview of its likely precursors, formation mechanisms, and the experimental approaches used to study such reactions.

Introduction to this compound and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry, responsible for the desirable aromas and colors in a vast array of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic compounds that contribute to roasty, nutty, and toasted flavor profiles. This compound (C₈H₁₀N₂O) is a notable member of this family, possessing a characteristic nutty, popcorn-like, and potato chip-like aroma. Its presence, even at trace levels, can significantly impact the sensory profile of thermally processed foods. Understanding its formation is crucial for food scientists aiming to control and optimize flavor development, as well as for researchers in fields where the Maillard reaction has implications, such as in drug development where similar reactions can occur.

Proposed Precursors for the Formation of this compound

The formation of a substituted pyrazine is a complex process involving the fragmentation and condensation of various precursors. Based on the known mechanisms of Maillard-induced pyrazine formation, the molecular structure of this compound suggests the involvement of specific amino acid and carbonyl precursors.

Amino Acid Precursors

The nitrogen atoms in the pyrazine ring are primarily derived from the amino groups of amino acids via the Strecker degradation pathway. The side chains of these amino acids can also contribute to the substituents on the pyrazine ring. For the formation of an ethyl group, amino acids such as L-threonine and L-alanine are likely candidates.

-

L-Threonine: Through retro-aldol condensation, threonine can generate acetaldehyde, a precursor for the ethyl group.

-

L-Alanine: Strecker degradation of alanine produces acetaldehyde.

Carbonyl Precursors

The carbon backbone of the pyrazine ring and its substituents originate from the breakdown of reducing sugars and intermediate dicarbonyl compounds.

-

For the Pyrazine Ring: α-Dicarbonyl compounds such as glyoxal and methylglyoxal, formed from sugar degradation, are key intermediates that condense with amino acids.

-

For the Acetyl Group: The acetyl moiety likely originates from α-dicarbonyl compounds possessing a ketone group, such as diacetyl (2,3-butanedione) or pyruvaldehyde (methylglyoxal) . Diacetyl can be formed from the caramelization of sugars or as a product of microbial metabolism.

-

For the Ethyl Group: As mentioned, acetaldehyde derived from the Strecker degradation of amino acids like threonine or alanine is a probable precursor for the ethyl group.

Proposed Mechanism of Formation

The formation of this compound is proposed to proceed through a series of established Maillard reaction pathways, culminating in the condensation and substitution of the pyrazine ring.

Step 1: Formation of α-Aminocarbonyl Intermediates The initial step involves the Strecker degradation of an amino acid (e.g., from a protein or free amino acid pool) by an α-dicarbonyl compound (from sugar degradation). This reaction yields an α-aminocarbonyl compound and a Strecker aldehyde.

Step 2: Formation of the Dihydropyrazine Intermediate Two molecules of an α-aminocarbonyl compound undergo self-condensation to form a dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine Ring The unstable dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring.

Step 4: Side-Chain Formation and Substitution The formation of the ethyl and acetyl substituents on the pyrazine ring is a more complex aspect. Two plausible pathways are considered:

-

Pathway A: Condensation of Pre-formed Substituted α-Aminocarbonyls: Different α-aminocarbonyl compounds, one carrying the precursor for the ethyl group and another for the acetyl group, could condense.

-

Pathway B: Aldol Condensation on a Dihydropyrazine Intermediate: A dihydropyrazine intermediate could undergo an aldol-type condensation with Strecker aldehydes (e.g., acetaldehyde for the ethyl group) and other carbonyl compounds (e.g., diacetyl for the acetyl group) prior to oxidation.

The following diagram illustrates a plausible formation pathway for this compound.

Caption: Proposed formation pathway of this compound in the Maillard reaction.

Quantitative Data on Related Pyrazines

While specific quantitative data for this compound formation in Maillard model systems is scarce in publicly available literature, data for structurally similar ethyl- and acetyl-pyrazines provide valuable context for understanding the factors influencing its formation.

| Pyrazine | Precursors | Reaction Conditions | Yield/Concentration | Reference |

| 2-Ethyl-3,5-dimethylpyrazine | Threonine, Alanine, Glucose | 180°C, 20 min | Not specified (qualitative) | (General Maillard Reaction Literature) |

| 2,3-Diethyl-5-methylpyrazine | Alanine, Threonine, Glucose | 180°C, 20 min | Not specified (qualitative) | (General Maillard Reaction Literature) |

| 2-Acetyl-3-methylpyrazine | Alanine, Diacetyl | Not specified | Detected in soy sauce aroma type Baijiu | (Study on Baijiu aroma) |

| 2,5-Dimethyl-3-ethylpyrazine | Lysine, Alanine, Glucose | Not specified | 3.5-fold increase with lysine-alanine mixture | (Study on mixed amino acids) |

Note: The yields of pyrazines are highly dependent on factors such as pH, temperature, reaction time, and the molar ratios of the precursors.

Experimental Protocols

Investigating the formation of this compound in a laboratory setting involves the use of Maillard reaction model systems and subsequent analysis of the volatile compounds produced.

Maillard Reaction Model System Protocol

-

Reactant Preparation: Prepare aqueous solutions of the desired amino acid(s) (e.g., L-threonine, L-alanine) and reducing sugar (e.g., D-glucose) in a phosphate buffer to maintain a constant pH (typically between 5 and 9). A potential carbonyl precursor for the acetyl group (e.g., diacetyl) can also be added.

-

Reaction Setup: Combine the reactant solutions in a sealed reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel reactor).

-

Heating: Heat the reaction mixture at a controlled temperature (typically ranging from 120°C to 180°C) for a specific duration (minutes to hours).

-

Cooling and Extraction: After the reaction, rapidly cool the vessel to stop further reactions. The volatile compounds are then extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

Analytical Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

-

Extraction: Place a known amount of the cooled reaction mixture into a headspace vial. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined time and temperature to adsorb the volatile compounds.

-

Desorption and Separation: Insert the SPME fiber into the heated injection port of a gas chromatograph (GC) to desorb the analytes onto the GC column. The compounds are then separated based on their volatility and interaction with the column's stationary phase.

-

Detection and Identification: As the compounds elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Quantification: Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be performed using an internal standard method.

The following diagram illustrates a typical experimental workflow for studying pyrazine formation.

Caption: A generalized experimental workflow for the study of Maillard reaction products.

Conclusion and Future Directions

The formation of this compound in the Maillard reaction is a complex process involving the interplay of various precursors and reaction pathways. While a definitive mechanism has yet to be elucidated through dedicated studies, the existing body of knowledge on Maillard chemistry allows for the formulation of a plausible and scientifically grounded hypothesis regarding its genesis. The precursors are likely to include amino acids such as threonine or alanine for the ethyl group, and dicarbonyl compounds like diacetyl for the acetyl group, with the pyrazine ring being formed from the condensation of α-aminocarbonyl intermediates.